Cas no 15537-71-0 ((2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid)

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid structure
15537-71-0 structure
Product Name:(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
Numero CAS:15537-71-0
MF:C7H13NO3S
MW:191.2480
MDL:MFCD00078887
CID:140870
PubChem ID:329747269
Update Time:2024-11-01

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Valine,N-acetyl-3-mercapto-
    • N-ACETYL-3-MERCAPTO-D-VALINE
    • N-Acetyl-D-penicillamine
    • (S)-2-Acetamido-3-hydroxypropanoic acid
    • AC1L22WG
    • CTK0H2038
    • HMDB02931
    • L-Serine, N-acetyl-
    • N-acetyl-3,3-dimethyl-D-cysteine
    • N-acetyl-DL-serine
    • N-Acetyl-DL-tryptophane 4-nitrophenyl ester
    • N-Acetyl-D-penicillamin
    • N-Acetyl-L-serin
    • N-Acetyl-L-serine
    • N-acetylpenicillamine
    • N-acetylpenicyllamine
    • N-Acetyl-S
    • N-Acetyl-tryptophan-(4-nitro-phenyl)-ester
    • N-Acetyl-tryptophan-p-nitrophenylester
    • Serine, N-acetyl-
    • NAP
    • NAPA
    • D-Valine, N-acetyl-3-mercapto-
    • N-acetyl-3-sulfanyl-D-valine
    • N-Acetyl-2-amino-3-mercapto-3-methylbutansaeure
    • N-Acetyl-3-mercaptovaline
    • (s)-2-acetamido-3-mercapto-3-methylbutanoic acid
    • WO11M5K6OR
    • (2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
    • N-Acetyl-3-mercapto-DL-valine
    • Valine, N-acetyl-3-mercapto-, DL-
    • N-Acetyl-3-dimethyl-DL-cysteine
    • (2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
    • EINECS 239-585-4
    • AKOS015894387
    • N-Acetylpenicillamine, D-
    • UNII-WO11M5K6OR
    • Epitope ID:140792
    • J-009191
    • SCHEMBL4468919
    • for HPLC derivatization, inverted exclamation markY99%(T)
    • HY-W012498
    • N-Acetyl-D-penicillamine, for HPLC derivatization, >=99.0% (T)
    • AS-60162
    • D-N-acetylpenicillamine
    • 15537-71-0
    • DB-255593
    • Q27130879
    • DTXSID701030813
    • CHEBI:61198
    • N-Acetyl-3-mercapto-D-valin
    • N-ACETYLPENICILLAMINE [MI]
    • N-ACETYLPENICILLAMINE D-FORM [MI]
    • Valine, N-acetyl-3-mercapto-, D-
    • D-Valine, N-acetyl-3-mercapto-; N-Acetyl-D-Penicillamine; Valine, N-acetyl-3-mercapto-, D- (8CI); N-Acetyl-3-mercaptovaline; N-Acetyl-D-penicillamine; N-Acetylpenicillamine
    • CS-W013214
    • EN300-59095
    • Valine, N-acetyl-3-mercapto-
    • MFCD00078887
    • N-ACETYLPENICILLAMINE D-FORM
    • MDL: MFCD00078887
    • Inchi: 1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1
    • Chiave InChI: MNNBCKASUFBXCO-YFKPBYRVSA-N
    • Sorrisi: S([H])C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])(C(=O)O[H])N([H])C(C([H])([H])[H])=O
    • BRN: 2327356

Proprietà calcolate

  • Massa esatta: 191.06169
  • Massa monoisotopica: 191.061614
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 203
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 67.4
  • XLogP3: 0.1

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: 185-190 °C (dec.)
  • Punto di ebollizione: 392.7±37.0 °C at 760 mmHg
  • Punto di infiammabilità: 191.3±26.5 °C
  • Indice di rifrazione: 1.508
  • PSA: 66.4
  • LogP: 0.67500
  • Merck: 13,100
  • Attività ottica: [α]20/D +10±2°, c = 1% in ethanol
  • Sensibilità: Sensibile all'aria

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 26-36
  • CODICI DEL MARCHIO F FLUKA:10-23
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:36/37/38
  • Condizioni di conservazione:Conservazione riempita con argon

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N140020-5g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 98%
5g
¥544.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N140020-1g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 98%
1g
¥131.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N131761-5g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 HPLC, ≥99.0% (T)
5g
¥1618.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N131761-1g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 HPLC, ≥99.0% (T)
1g
¥463.90 2023-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
01423-1G
N-Acetyl-D-penicillamine
15537-71-0 ≥99.0%
1G
¥551.01 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
01423-5G
N-Acetyl-D-penicillamine
15537-71-0 ≥99.0%
5G
¥1791.33 2022-02-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006123-1g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 98%
1g
¥108 2024-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006123-5g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 98%
5g
¥529 2024-05-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N832701-5g
N-Acetyl-D-penicillamine
15537-71-0 98%
5g
991.00 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N46720-1g
(S)-2-Acetamido-3-mercapto-3-methylbutanoic acid
15537-71-0
1g
¥268.0 2021-09-08

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Letteratura correlata

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.